

Application Notes & Protocols: Enhancing the Bioavailability of (+/-)-Taxifolin Through Advanced Formulation Strategies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (+/-)-Taxifolin

Cat. No.: B2748275

[Get Quote](#)

Abstract: Taxifolin, also known as dihydroquercetin, is a flavonoid with a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects^{[1][2]}. Despite its therapeutic promise, its clinical application is significantly hampered by poor physicochemical properties, namely low aqueous solubility and extensive first-pass metabolism, which lead to low oral bioavailability^{[3][4][5]}. Reports indicate the absolute bioavailability of unmodified taxifolin is exceptionally low, in the range of 0.17% to 0.49% in rats^{[2][5]}. This document provides an in-depth guide for researchers and drug development professionals on advanced formulation strategies designed to overcome these limitations. We will explore the causal mechanisms behind several formulation techniques and provide detailed, validated protocols for their preparation, characterization, and evaluation.

The Challenge: Understanding Taxifolin's Physicochemical Barriers

Taxifolin's molecular structure, rich in phenolic hydroxyl groups, contributes to its potent antioxidant activity but also to its poor oral absorption^[2]. The primary obstacles to its systemic delivery are:

- Low Aqueous Solubility: Taxifolin is classified as a very slightly soluble substance, with reported water solubility in the range of 0.87 to 0.96 mg/mL at room temperature^{[6][7]}. This

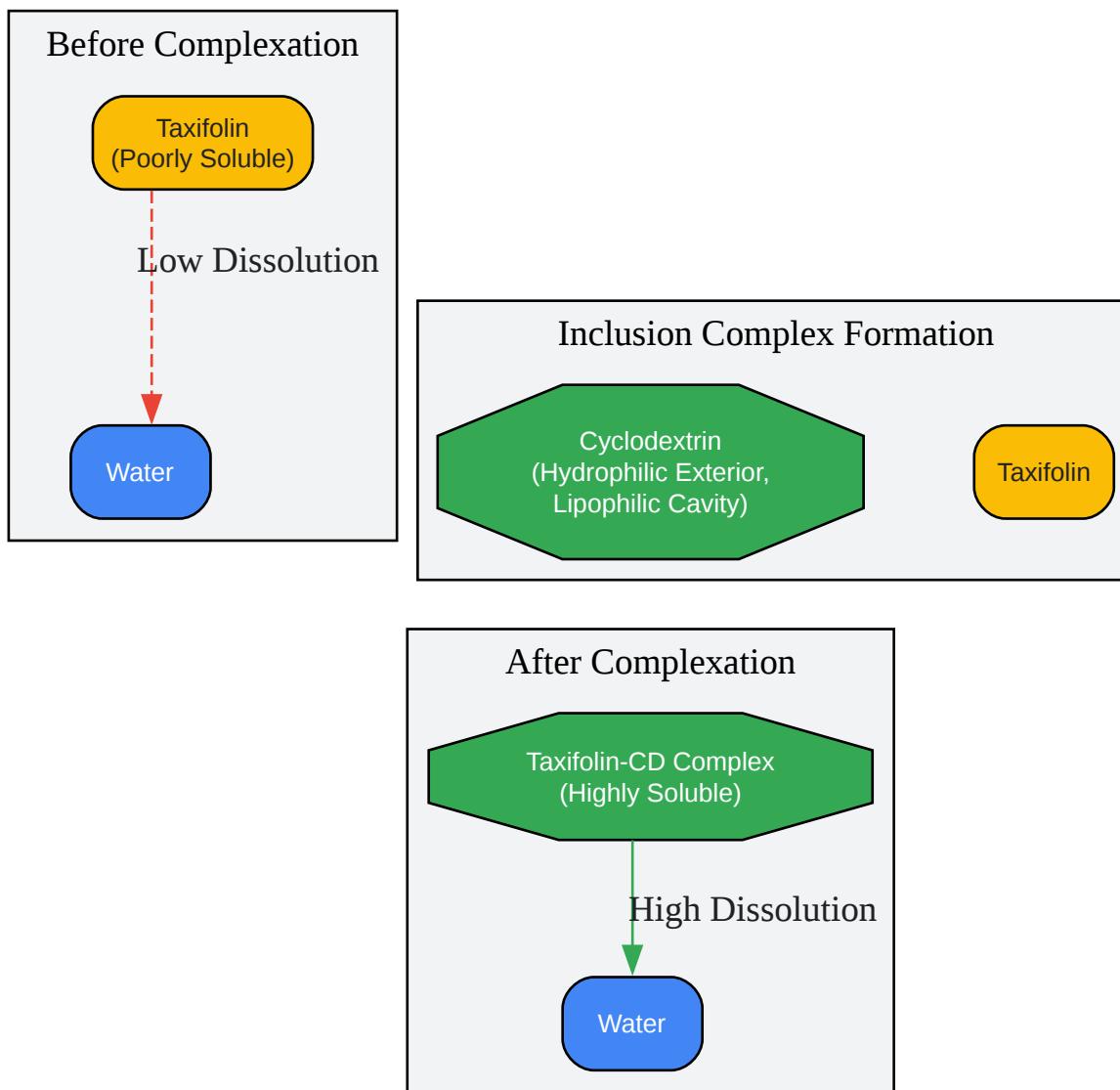
low solubility limits its dissolution rate in the gastrointestinal (GI) tract, a prerequisite for absorption.

- Extensive First-Pass Metabolism: Following oral administration, taxifolin is subject to significant metabolism in the intestine and liver before it can reach systemic circulation[3][5]. This metabolic degradation drastically reduces the quantity of active compound available to exert its therapeutic effects.
- Chemical Instability: Taxifolin is particularly unstable under alkaline conditions, which can be encountered in the intestinal environment, leading to degradation into less active or inactive dimers[2][4].

Addressing these challenges requires formulation strategies that can protect the molecule from degradation and enhance its solubility and subsequent absorption across the intestinal epithelium. Nanotechnology-based approaches have proven to be among the most effective methods for achieving these goals[1][8][9][10].

Table 1: Physicochemical Properties of (+/-)-Taxifolin

Property	Value	Implication for Bioavailability
Molecular Formula	$C_{15}H_{12}O_7$	-
Molecular Weight	304.25 g/mol	Moderate size, but other factors dominate absorption.
Aqueous Solubility	~0.95 mg/mL	Major Hurdle: Limits dissolution in the GI tract.
LogP (Octanol/Water)	1.4 - 1.8	Suggests moderate lipophilicity, but solubility remains the key issue.
BCS Classification	Class II (Low Solubility, High Permeability)	Formulation is critical to improve the dissolution rate.[6]
Solubility Profile	Soluble in DMSO, Acetone, Ethyl Acetate[11].	Useful for initial formulation steps involving organic solvents.


Formulation Strategy I: Cyclodextrin Inclusion Complexes

Mechanism of Bioavailability Enhancement: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity[12]. This structure allows them to encapsulate poorly soluble "guest" molecules, like taxifolin, within their cavity. This non-covalent complexation effectively:

- Increases Apparent Solubility: The hydrophilic exterior of the CD-taxifolin complex readily disperses in the aqueous environment of the GI tract, significantly increasing the concentration of taxifolin in solution.
- Enhances Stability: Encapsulation protects the taxifolin molecule from the harsh pH conditions and metabolic enzymes in the gut, preventing premature degradation[13].
- Improves Dissolution Rate: By presenting taxifolin in a molecularly dispersed state, the complex dissolves much more rapidly than the crystalline raw drug[7].

Studies have shown that forming an inclusion complex with γ -cyclodextrin (γ -CD) can significantly improve the solubility and potential bioavailability of taxifolin[7][14].

Diagram 1: Mechanism of Cyclodextrin Complexation

[Click to download full resolution via product page](#)

Caption: Encapsulation of taxifolin within a cyclodextrin host molecule.

Protocol 2.1: Preparation of Taxifolin- γ -CD Inclusion Complex

This protocol is adapted from the emulsion solvent evaporation and freeze-drying combination method, which has been shown to be effective for taxifolin[14].

Materials:

- **(+/-)-Taxifolin**
- γ -Cyclodextrin (γ -CD)
- Ethyl acetate (HPLC grade)
- Deionized water
- High-speed homogenizer
- Rotary evaporator
- Freeze-dryer

Procedure:

- Oil Phase Preparation: Dissolve taxifolin in ethyl acetate to a final concentration of 40 mg/mL. Causality: Ethyl acetate is used as a volatile organic solvent in which taxifolin is soluble, allowing for its dispersion into fine droplets.
- Aqueous Phase Preparation: Prepare a solution of γ -CD in deionized water. The molar ratio of Taxifolin: γ -CD should be optimized, but a 1:1 or 1:2 ratio is a common starting point.
- Emulsification: Add the aqueous phase to the oil phase at a volume ratio of 1.5:1 (Water:Oil). Immediately homogenize the mixture using a high-speed homogenizer at 5,000 rpm for 10-15 minutes. Causality: This high-shear step creates a fine oil-in-water emulsion, where taxifolin is contained within nano-sized ethyl acetate droplets dispersed in the aqueous γ -CD solution.
- Solvent Evaporation: Transfer the resulting emulsion to a rotary evaporator. Evaporate the ethyl acetate under reduced pressure at 40°C. Causality: As the organic solvent is removed, the taxifolin molecules are driven out of the shrinking droplets and into the lipophilic cavities of the γ -CD molecules present in the surrounding aqueous phase, forming the inclusion complex.
- Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution of the inclusion complex at -80°C for 12 hours. Subsequently, lyophilize the frozen sample for 48 hours to

obtain a dry powder. Causality: Freeze-drying removes the water without using heat, yielding a stable, solid powder of the taxifolin- γ -CD complex that is readily reconstitutable and has improved stability.

- Characterization: The final product should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC) to confirm the formation of the inclusion complex[14].

Formulation Strategy II: Solid Lipid Nanoparticles (SLNs)

Mechanism of Bioavailability Enhancement: SLNs are colloidal carriers made from solid lipids (at room temperature), stabilized by surfactants[15]. They are particularly effective for encapsulating lipophilic drugs like taxifolin.

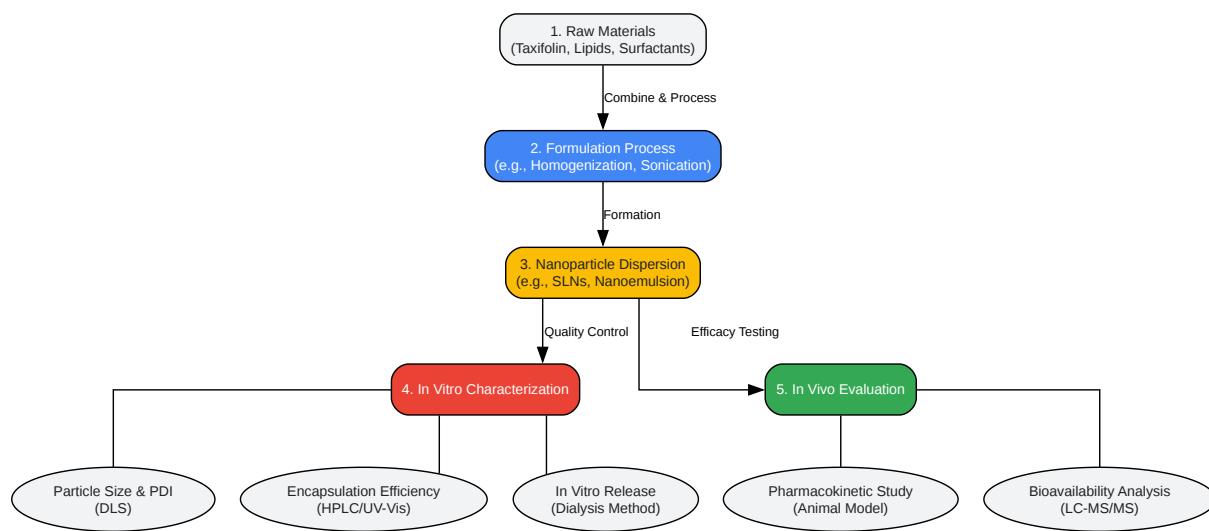
- Solubilization in the Gut: The lipid matrix is digested by lipases in the GI tract, forming mixed micelles with bile salts. Taxifolin is released into these micelles, which maintain it in a solubilized state, facilitating its absorption.
- Protection from Degradation: The solid lipid core provides a protective barrier, shielding the encapsulated taxifolin from enzymatic and pH-dependent degradation in the stomach and intestine[15].
- Lymphatic Pathway Absorption: Lipid-based formulations can promote absorption through the intestinal lymphatic system, bypassing the liver and thus avoiding first-pass metabolism.

Protocol 3.1: Preparation of Taxifolin-Loaded SLNs

This protocol utilizes the high-shear homogenization followed by ultrasonication method, which is robust and scalable[16].

Materials:

- (+/-)-Taxifolin**
- Solid Lipid: Compritol® 888 ATO (Glyceryl behenate) or a similar high-melting point lipid.


- Surfactant: Tween® 80 (Polysorbate 80)
- Co-surfactant (optional but recommended): Soy lecithin
- Deionized water
- High-shear homogenizer
- Probe sonicator

Procedure:

- Lipid Phase Preparation: Weigh the required amounts of Compritol 888 ATO, soy lecithin, and taxifolin. Heat them together at 85°C (approximately 10°C above the lipid's melting point) with constant stirring until a clear, homogenous lipid melt is formed. Causality: Heating above the lipid's melting point ensures the lipid is in a liquid state and allows for the complete dissolution of the drug within the lipid matrix.
- Aqueous Phase Preparation: Dissolve Tween 80 in deionized water and heat it to the same temperature as the lipid phase (85°C). Causality: Maintaining both phases at the same temperature prevents premature solidification of the lipid when they are mixed.
- Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at 8,000-10,000 rpm for 15 minutes. Causality: This step produces a coarse oil-in-water (o/w) emulsion. The high shear breaks down large lipid droplets into smaller ones, creating a pre-emulsion that is suitable for further size reduction.
- Ultrasonication: Immediately subject the hot pre-emulsion to high-intensity probe sonication for 10-20 minutes (optimization is required). Maintain the temperature at 85°C during this step. Causality: The high-energy cavitation forces generated by the sonicator break down the micro-sized emulsion droplets into the nano-size range (typically < 200 nm).
- Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring. Causality: Rapid cooling causes the liquid lipid nanodroplets to solidify, entrapping the taxifolin within the solid lipid matrix and forming the SLNs.

- Storage: Store the final SLN dispersion at 4°C.

Diagram 2: General Workflow for Formulation and Evaluation

[Click to download full resolution via product page](#)

Caption: A streamlined workflow from formulation to in vivo validation.

Essential Characterization and Evaluation Protocols

Protocol 4.1: Determination of Encapsulation Efficiency (EE%)

Principle: This protocol separates the encapsulated drug from the free, unencapsulated drug. The amount of free drug is quantified, and the EE is calculated by subtraction from the total

amount of drug used.

Procedure:

- Place 1 mL of the SLN dispersion into an ultra-centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).
- Centrifuge at 12,000 rpm for 30 minutes at 4°C. Causality: The filter allows the aqueous phase containing free taxifolin to pass through while retaining the larger SLNs.
- Carefully collect the filtrate (which contains the free drug).
- Disrupt the SLNs remaining on the filter by adding a suitable solvent (e.g., methanol or ethanol) and vortexing to dissolve the lipid matrix and release the encapsulated drug.
- Quantify the amount of taxifolin in the filtrate (Free Drug) and in the disrupted SLN suspension (Total Drug) using a validated HPLC-UV method (detection at 290 nm)[17][18].
- Calculate EE% using the following formula: $EE\% = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$

Protocol 4.2: In Vitro Drug Release Study

Principle: The dialysis bag method simulates the release of the drug from the formulation into a physiological medium over time.

Procedure:

- Hydrate a dialysis membrane (e.g., 12-14 kDa MWCO) in the release medium for at least 1 hour.
- Pipette a known volume (e.g., 2 mL) of the taxifolin formulation into the dialysis bag and securely seal both ends.
- Submerge the sealed bag into a beaker containing 100 mL of release medium (Phosphate Buffered Saline, PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).
- Place the beaker in a shaking water bath maintained at 37°C and 100 rpm.

- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw 1 mL of the release medium and immediately replace it with 1 mL of fresh, pre-warmed medium.
Causality: Replacing the withdrawn sample maintains a constant volume and ensures sink conditions, preventing the released drug concentration from inhibiting further release.
- Analyze the taxifolin concentration in the collected samples via HPLC-UV.
- Plot the cumulative percentage of drug released versus time. A sustained release profile is typically observed for nanoparticle formulations compared to the rapid dissolution of free taxifolin[19].

Protocol 4.3: In Vivo Pharmacokinetic Study in Rats

Principle: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the relative bioavailability of the formulated taxifolin compared to a control suspension.

Procedure:

- Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g), fasted overnight with free access to water. Divide them into groups (e.g., n=6 per group):
 - Group A: Control (oral gavage of taxifolin suspension in 0.5% CMC-Na).
 - Group B: Test (oral gavage of taxifolin formulation, dose-equivalent to Group A).
- Dosing: Administer a single oral dose (e.g., 15-25 mg/kg) to each rat[3][20].
- Blood Sampling: Collect blood samples (~200 µL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
- Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
- Bioanalysis (UHPLC-MS/MS): Quantify taxifolin concentration in plasma using a validated LC-MS/MS method. This is the gold standard for sensitivity and specificity.
 - Extraction: Liquid-liquid extraction with ethyl acetate is effective[20][21].

- Chromatography: Use a C18 column (e.g., 2.1 x 150 mm, 1.8 μ m)[20].
- Mobile Phase: Acetonitrile and water with an additive like ammonium acetate or formic acid[20][22].
- Detection (MS/MS): Use Multiple Reaction Monitoring (MRM) mode with negative ionization. The precursor-to-product ion transition for taxifolin is m/z 303.0 \rightarrow 285.0[20][21].
- Data Analysis: Plot the mean plasma concentration vs. time curve. Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Calculate the relative bioavailability (Frel) of the formulation: Frel (%) = $[AUC(\text{formulation}) / AUC(\text{control})] \times 100$

Table 2: Representative Pharmacokinetic Data Comparison

The following data, adapted from literature, illustrates the potential improvement in bioavailability with a nanodispersion formulation compared to a physical mixture of taxifolin in rats[20][21][23].

Parameter	Taxifolin (Physical Mixture)	Taxifolin (Nanodispersion)	% Improvement
Dose	15 mg/kg (oral)	15 mg/kg (oral)	-
Cmax (ng/mL)	~110	~250	~127%
Tmax (hr)	~0.5	~0.25	Faster Absorption
AUC _{0-t} (ng·h/mL)	~200	~420	~110%
Absolute Bioavailability	0.49%	0.75%	~53% Increase

Conclusion and Future Outlook

The inherent physicochemical limitations of **(+/-)-taxifolin** can be effectively overcome through rational formulation design. Nanotechnological approaches such as cyclodextrin complexation

and solid lipid nanoparticles offer robust platforms to enhance solubility, improve stability, and ultimately increase oral bioavailability. The protocols detailed in this guide provide a validated framework for the preparation and evaluation of these advanced delivery systems. Successful formulation, confirmed by rigorous in vitro and in vivo characterization, is the critical step in unlocking the full therapeutic potential of this promising natural compound.

References

- Plotnikov, M. B., et al. (2025). Taxifolin: Approaches to Increase Water Solubility and Bioavailability. *Current Pharmaceutical Biotechnology*. [\[Link\]](#)[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Yang, Z., et al. (2014). The high water solubility of inclusion complex of taxifolin- γ -CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method. *Food Chemistry*. [\[Link\]](#)[\[7\]](#)[\[14\]](#)
- Anonymous. (n.d.). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. *ResearchGate*. [\[Link\]](#)
- Terebilenko, K., et al. (2022). Modification of Taxifolin Properties by Spray Drying. *Scientia Pharmaceutica*. [\[Link\]](#)
- Yang, L., et al. (2015). UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion. *Molecules*. [\[Link\]](#)[\[20\]](#)[\[21\]](#)[\[23\]](#)[\[24\]](#)
- Jawale, J., et al. (2024). Taxifolin and Taxifolin niosomes In vitro release profiles in PBS 7.4 at 37 °C. *ResearchGate*. [\[Link\]](#)
- Lakeev, S. G., et al. (2023). Novel aspects of taxifolin pharmacokinetics: Dose proportionality, cumulative effect, metabolism, microemulsion dosage forms. *Journal of Pharmaceutical and Biomedical Analysis*. [\[Link\]](#)
- Anonymous. (n.d.). The main pharmacokinetic parameters of taxifolin after intravenous... *ResearchGate*. [\[Link\]](#)
- Plotnikov, M. B., et al. (2025). Taxifolin: Approaches to Increase Water Solubility and Bioavailability. *Bentham Science*. [\[Link\]](#)

- Anonymous. (n.d.). Taxifolin: Approaches to Increase Water Solubility and Bioavailability. ResearchGate. [[Link](#)]
- Wang, S., et al. (2025). Nanometerizing Taxifolin Into Selenized Liposomes to Ameliorate Its Hypoglycemic Effect by Optimizing Drug Release and Bioavailability. International Journal of Nanomedicine. [[Link](#)]
- Anonymous. (n.d.). The high water solubility of inclusion complex of taxifolin- γ -CD... ResearchGate. [[Link](#)]
- Anonymous. (n.d.). Determination and pharmacokinetic study of taxifolin in rabbit plasma... ResearchGate. [[Link](#)]
- Pozharitskaya, O. N., et al. (2009). Determination and pharmacokinetic study of taxifolin in rabbit plasma by high-performance liquid chromatography. Journal of Chromatography B. [[Link](#)]
- Anonymous. (n.d.). Host–guest system of taxifolin and native cyclodextrin or its derivative... ResearchGate. [[Link](#)]
- Plotnikov, M. B., et al. (2025). Taxifolin: Approaches to Increase Water Solubility and Bioavailability. Bentham Science. [[Link](#)]
- Wang, Y., et al. (2023). An insight into novel therapeutic potentials of taxifolin. Frontiers in Pharmacology. [[Link](#)]
- Anonymous. (n.d.). Formulation and Characterization of Taxifolin-Loaded Lipid Nanovesicles... ResearchGate. [[Link](#)]
- Anonymous. (n.d.). (PDF) UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin... ResearchGate. [[Link](#)]
- Stenger, P. D. M., et al. (2021). Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring. Journal of Pharmaceutical Analysis. [[Link](#)]
- Liu, J., et al. (2017). Development of solid lipid nanoparticles containing total flavonoid extract of *Dracocephalum moldavica* L. International Journal of Nanomedicine. [[Link](#)]

- Anonymous. (2024). What is the bioavailability of taxifolin? KINTAI. [\[Link\]](#)
- Plotnikov, M. B., et al. (2025). Taxifolin: Approaches to Increase Water Solubility and Bioavailability. Europe PMC. [\[Link\]](#)
- Hasibi, S., et al. (2020). Formulation and Characterization of Taxifolin-Loaded Lipid Nanovesicles... FAO AGRIS. [\[Link\]](#)
- Anonymous. (n.d.). List of experiments performed on taxifolin under different operating conditions. ResearchGate. [\[Link\]](#)
- Anonymous. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility... GSC Biological and Pharmaceutical Sciences. [\[Link\]](#)
- Zu, Y., et al. (2014). Enhancement of solubility, antioxidant ability and bioavailability of taxifolin nanoparticles by liquid antisolvent precipitation technique. International Journal of Pharmaceutics. [\[Link\]](#)
- Yasir, M., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Drug Delivery Science and Technology. [\[Link\]](#)
- Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [\[Link\]](#)
- Jaiswal, M., et al. (2020). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Journal of Drug Delivery Science and Technology. [\[Link\]](#)
- Hua, S. (2019). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Frontiers in Pharmacology. [\[Link\]](#)
- Villasaliu, D. (2025). Grand challenges in oral drug delivery. Frontiers in Drug Delivery. [\[Link\]](#)
- Anonymous. (n.d.). View of Various Challenges and Opportunities in Oral Delivery of Anticancer Drugs. Journal of Pharmaceutical Research International. [\[Link\]](#)

- Jenning, V., et al. (2015). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. *Journal of Pharmaceutical Sciences*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Taxifolin: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel aspects of taxifolin pharmacokinetics: Dose proportionality, cumulative effect, metabolism, microemulsion dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kintai-bio.com [kintai-bio.com]
- 6. Modification of Taxifolin Properties by Spray Drying | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Taxifolin: Approaches to Increase Water Solubility and Bioavailability | Bentham Science [benthamscience.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. (+)-TAXIFOLIN | 17654-26-1 [chemicalbook.com]
- 12. oatext.com [oatext.com]
- 13. researchgate.net [researchgate.net]
- 14. The high water solubility of inclusion complex of taxifolin- γ -CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]

- 16. dovepress.com [dovepress.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination and pharmacokinetic study of taxifolin in rabbit plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nanometerizing Taxifolin Into Selenized Liposomes to Ameliorate Its Hypoglycemic Effect by Optimizing Drug Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Enhancing the Bioavailability of (+/-)-Taxifolin Through Advanced Formulation Strategies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2748275#taxifolin-formulation-for-improved-bioavailability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com